molecular formula C19H27NO2 B1676812 5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan CAS No. 57236-85-8

5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan

Cat. No.: B1676812
CAS No.: 57236-85-8
M. Wt: 301.4 g/mol
InChI Key: NLKLXMMOJZHSCB-SENCRUMESA-N
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Scientific Research Applications

MR-2034 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of kappa-opioid receptor agonists.

    Biology: It is used to investigate the role of the hypothalamic-pituitary-adrenal axis in stress response.

    Medicine: It has potential therapeutic applications in the treatment of pain and stress-related disorders.

    Industry: It is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

While the exact mechanism of action is not specified in the search results, the compound is related to benzomorphans, which are known to interact with opioid receptors .

Preparation Methods

The exact synthetic route and reaction conditions are proprietary and often require custom synthesis . Industrial production methods are not widely documented, but the compound is typically synthesized in research laboratories under controlled conditions.

Chemical Reactions Analysis

MR-2034 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

MR-2034 is unique in its ability to stimulate the hypothalamic-pituitary-adrenal axis through kappa-opioid receptor activation. Similar compounds include:

MR-2034 stands out due to its specific molecular structure and its potent effects on the hypothalamic-pituitary-adrenal axis .

Properties

IUPAC Name

(1R,9R)-1,13-dimethyl-10-[[(2R)-oxolan-2-yl]methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-13-18-10-14-5-6-15(21)11-17(14)19(13,2)7-8-20(18)12-16-4-3-9-22-16/h5-6,11,13,16,18,21H,3-4,7-10,12H2,1-2H3/t13?,16-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKLXMMOJZHSCB-SENCRUMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]2CC3=C([C@@]1(CCN2C[C@H]4CCCO4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972735
Record name 6,11-Dimethyl-3-[(oxolan-2-yl)methyl]-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57236-85-8
Record name MR 2034
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057236858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,11-Dimethyl-3-[(oxolan-2-yl)methyl]-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan
Reactant of Route 2
5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan
Reactant of Route 3
5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan
Reactant of Route 4
5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan
Reactant of Route 5
Reactant of Route 5
5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan
Reactant of Route 6
5,9-Dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan

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